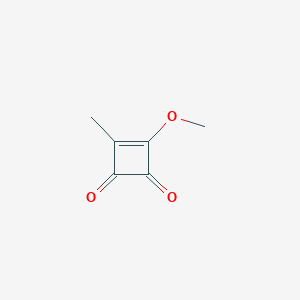
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of a thiazolidinone derivative with a suitable aldehyde or ketone. One common method involves the reaction of 2-thioxothiazolidin-4-one with hexanoic acid in the presence of a catalyst under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of functionalized thiazolidinone derivatives .
Applications De Recherche Scientifique
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid: This compound has a similar structure but with a pentanedioic acid moiety instead of hexanoic acid.
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives: These compounds have an indole ring attached to the thiazolidinone core, providing different biological activities.
Uniqueness
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexanoic acid moiety allows for different interactions and reactivity compared to similar compounds, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H13NO3S2 |
|---|---|
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
InChI |
InChI=1S/C9H13NO3S2/c1-2-3-4-6(8(12)13)10-7(11)5-15-9(10)14/h6H,2-5H2,1H3,(H,12,13) |
Clé InChI |
KOGSLEYVUWTRIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)N1C(=O)CSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)


![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)




![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)

![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
